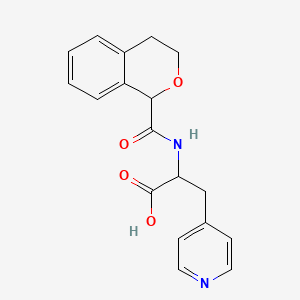![molecular formula C19H21N5O3 B6981549 2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981549.png)
2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine
In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: : These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: : These compounds also possess bioactive properties and are used in various therapeutic applications.
Uniqueness
2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid stands out due to its specific substitution pattern and the presence of the pyridin-4-yl group, which may contribute to its unique biological and chemical properties.
Propiedades
IUPAC Name |
2-[(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11(2)24-17-15(10-21-24)14(8-12(3)22-17)18(25)23-16(19(26)27)9-13-4-6-20-7-5-13/h4-8,10-11,16H,9H2,1-3H3,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLGAYDXWIKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC(CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981487.png)
![2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981495.png)
![2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981502.png)
![3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid](/img/structure/B6981504.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide](/img/structure/B6981535.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-3-chloro-N-prop-2-enylbenzenesulfonamide](/img/structure/B6981543.png)
![1-Benzyl-6-[(2-tert-butyltetrazol-5-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6981545.png)
![2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981546.png)
![1-[1-[[[Cyclopropyl(methyl)sulfamoyl]amino]methyl]cyclobutyl]-3-(trifluoromethoxy)benzene](/img/structure/B6981554.png)
![1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6981562.png)
![3-[(1,5-Dimethylpyrazol-3-yl)oxymethyl]-6-(2,2,2-trifluoroethoxy)pyridazine](/img/structure/B6981569.png)
![2-Tert-butyl-5-[(1,5-dimethylpyrazol-3-yl)oxymethyl]tetrazole](/img/structure/B6981574.png)
![1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol](/img/structure/B6981581.png)
